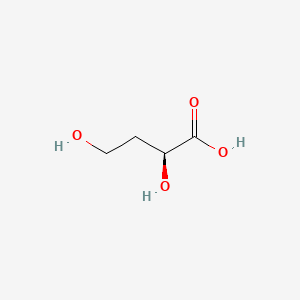(2S)-2,4-Dihydroxybutanoic acid
CAS No.: 22329-72-2
Cat. No.: VC3926526
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22329-72-2 |
|---|---|
| Molecular Formula | C4H8O4 |
| Molecular Weight | 120.1 g/mol |
| IUPAC Name | (2S)-2,4-dihydroxybutanoic acid |
| Standard InChI | InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1 |
| Standard InChI Key | UFYGCFHQAXXBCF-VKHMYHEASA-N |
| Isomeric SMILES | C(CO)[C@@H](C(=O)O)O |
| SMILES | C(CO)C(C(=O)O)O |
| Canonical SMILES | C(CO)C(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(2S)-2,4-Dihydroxybutanoic acid (C₄H₈O₄) is a stereospecific isomer of 2,4-dihydroxybutanoic acid, distinguished by its (2S) configuration. Its IUPAC name is (2S)-2,4-dihydroxybutanoic acid, and it is characterized by the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈O₄ |
| Molecular Weight | 120.10 g/mol |
| Density | 1.42 g/cm³ |
| Boiling Point | 412°C at 760 mmHg |
| Flash Point | 217.1°C |
| CAS Number | 62445-25-4 |
| SMILES Notation | C(CO)C@@HO |
The compound’s chiral center at C2 confers stereochemical specificity, which is critical for its biological activity and polymer-forming capabilities .
Structural Analysis
The molecule features a carboxyl group at C1, a hydroxyl group at C2, and a hydroxymethyl group at C4. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar configuration, with intramolecular hydrogen bonding between the C2 hydroxyl and carboxyl groups stabilizing the structure .
Biosynthesis and Metabolic Engineering
Malate-Derived Pathway
A three-step pathway starting from malate was engineered in Escherichia coli:
-
Malate kinase phosphorylates malate to malyl phosphate.
-
Malate semialdehyde dehydrogenase reduces malyl phosphate to malate semialdehyde.
-
Malate semialdehyde reductase converts the semialdehyde to DHB .
This pathway achieved a titer of 1.8 g/L in shake-flask cultures, with a molar yield of 0.15 .
Redox-Balanced Homoserine Pathway
A more efficient route leverages E. coli’s native homoserine metabolism:
-
L-homoserine is oxidized to 2-oxo-4-hydroxybutyrate, which is subsequently reduced to DHB .
Through metabolic engineering (e.g., deleting competing pathways and overexpressing key enzymes), fed-batch fermentation achieved 22.0 g/L DHB, the highest reported titer to date .
Ethylene Glycol Upcycling
A novel five-step pathway converts ethylene glycol—a C₂ substrate derived from CO₂ or plastic waste—into DHB:
-
Ethylene glycol → glycolaldehyde (via ethylene glycol dehydrogenase).
-
Glycolaldehyde → D-threose (via D-threose aldolase).
-
D-threose → D-threonate (via D-threose dehydrogenase).
-
D-threonate → 2-oxo-4-hydroxybutyrate (via D-threonate dehydratase).
-
2-oxo-4-hydroxybutyrate → DHB (via 2-oxo-4-hydroxybutyrate reductase) .
This carbon-conserving route produced 1.0 g/L DHB from glycolaldehyde .
Industrial and Pharmaceutical Applications
Methionine Analogue Synthesis
DHB serves as a precursor for 2-hydroxy-4-(methylthio)butyrate (HMTB), a methionine analogue used in animal feed. Global methionine and HMTB production exceeds 1 million tons annually, creating a substantial market for DHB-derived products .
Bio-Based Polymers
The POLYDHB project (ANR-19-CE43-0008) aims to valorize DHB as a monomer for biodegradable polymers. Key milestones include:
-
Workpackage I: Production of DHB lactones and lactides.
-
Workpackage II: Chemocatalytic polymerization of DHB derivatives.
-
Workpackage III: Microbial synthesis of DHB-based polyesters .
These polymers exhibit tunable thermal and mechanical properties, making them suitable for biomedical devices and packaging .
Pharmaceutical Intermediates
DHB’s hydroxyl groups enable its use in synthesizing chiral building blocks for antiviral and anticancer agents. Its role as a biomarker in succinic semialdehyde dehydrogenase deficiency is also under investigation .
Future Directions and Challenges
Strain Optimization
Current DHB titers remain below theoretical maxima due to:
-
Precursor competition (e.g., aspartate vs. homoserine pathways).
-
Redox imbalance during NADPH-dependent reductions .
Dynamic metabolic control and enzyme engineering could address these bottlenecks.
Polymer Scalability
While DHB-based polylactides show promise, industrial-scale production requires:
-
Cost-effective purification of DHB enantiomers.
Environmental Impact
Life-cycle assessments are needed to quantify the carbon footprint of DHB production compared to petrochemical alternatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume